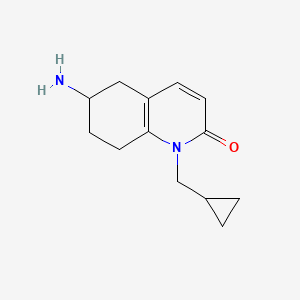![molecular formula C11H14N2O2 B8109706 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone](/img/structure/B8109706.png)
3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[321]octan-8-yl(furan-2-yl)methanone is a complex organic compound that features a bicyclic structure with nitrogen atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the synthesis of tropane alkaloids.
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of Janus Kinase (JAK), it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in inflammation and immune response . This inhibition can modulate the activity of cytokines and other signaling molecules, providing therapeutic benefits in autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure with nitrogen atoms.
Other Diazabicyclo Compounds: Compounds such as 2,5-diazabicyclo[2.2.2]octane also feature a bicyclic structure with nitrogen atoms but differ in their specific ring systems and functional groups.
Uniqueness
3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone is unique due to the presence of the furan ring and its specific bicyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-8-3-4-9(13)7-12-6-8/h1-2,5,8-9,12H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSTARECZRJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8109630.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide](/img/structure/B8109637.png)
![N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine](/img/structure/B8109643.png)
![2-Ethyl-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide](/img/structure/B8109649.png)
![N-isobutyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8109661.png)
![11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8109676.png)
![1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109688.png)
![9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One](/img/structure/B8109690.png)

![3-((1H-pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine](/img/structure/B8109701.png)
![N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide](/img/structure/B8109703.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B8109709.png)
![(3aS,8aR)-1-(methylsulfonyl)-N-phenyldecahydropyrrolo[2,3-d]azepine-3a-carboxamide](/img/structure/B8109717.png)
![4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109724.png)
